ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0899489
InChI:
InChI=1S/C14H13NO5S/c1-2-19-12(16)8-20-10-5-3-9(4-6-10)7-11-13(17)15-14(18)21-11/h3-7H,2,8H2,1H3,(H,15,17,18)/b11-7-
SMILES:
CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Molecular Formula:
C14H13NO5S
Molecular Weight:
307.32 g/mol
ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
CAS No.:
Cat. No.: VC0899489
Molecular Formula: C14H13NO5S
Molecular Weight: 307.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO5S |
|---|---|
| Molecular Weight | 307.32 g/mol |
| IUPAC Name | ethyl 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate |
| Standard InChI | InChI=1S/C14H13NO5S/c1-2-19-12(16)8-20-10-5-3-9(4-6-10)7-11-13(17)15-14(18)21-11/h3-7H,2,8H2,1H3,(H,15,17,18)/b11-7- |
| Standard InChI Key | DGPRJJLHBMETII-XFFZJAGNSA-N |
| Isomeric SMILES | CCOC(=O)COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 |
| SMILES | CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
| Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator